

# Encequidar mechanism of action

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## Compound Focus: Encequidar

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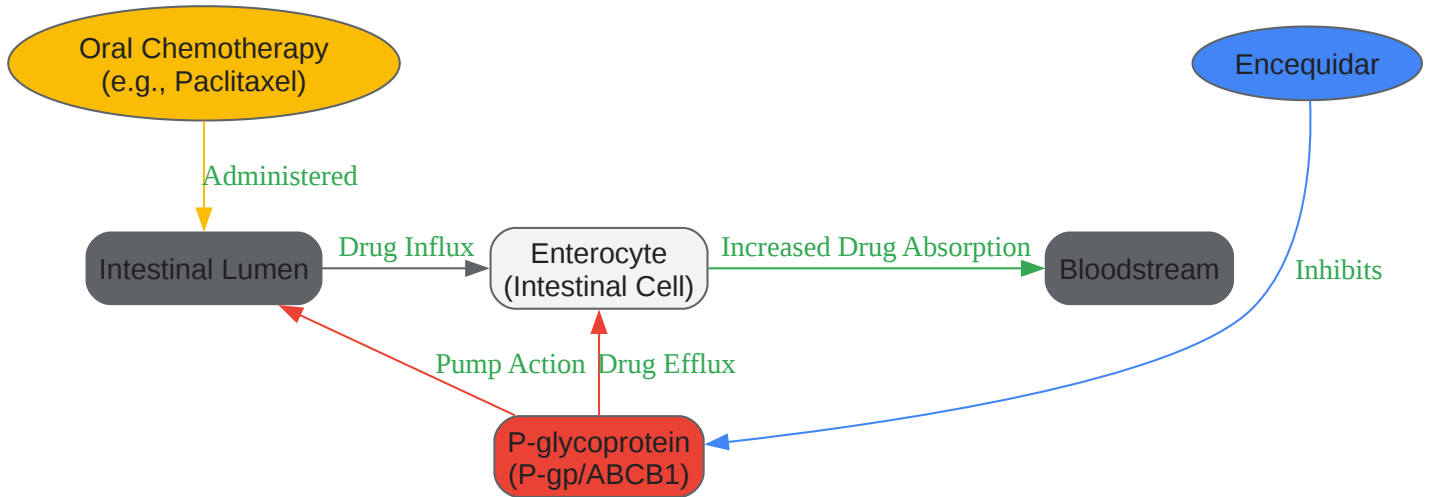
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## Core Mechanism of Action

**Encequidar**'s mechanism is centered on the selective inhibition of the P-glycoprotein (P-gp) efflux pump, an ATP-Binding Cassette (ABC) transporter also known as ABCB1 [1] [2] [3].

- **Target Specificity:** **Encequidar** selectively binds to and inhibits P-gp [3].
- **Site of Action:** It acts locally and specifically within the intestinal epithelium. It is minimally absorbed into the systemic circulation, which minimizes the risk of systemic drug-drug interactions and toxicity, particularly bone marrow toxicity associated with earlier, systemically absorbed P-gp inhibitors [4] [3].
- **Primary Function:** By inhibiting intestinal P-gp, **encequidar** blocks the efflux of certain chemotherapeutic agents (substrates) back into the gut lumen. This increases the net uptake of the drug into the bloodstream, significantly improving its oral bioavailability [5] [6].

The diagram below illustrates this primary mechanism and its consequences for oral drug absorption.



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**Encequidar** inhibits intestinal P-gp to enhance oral drug absorption.

## Detailed Pharmacological Insights

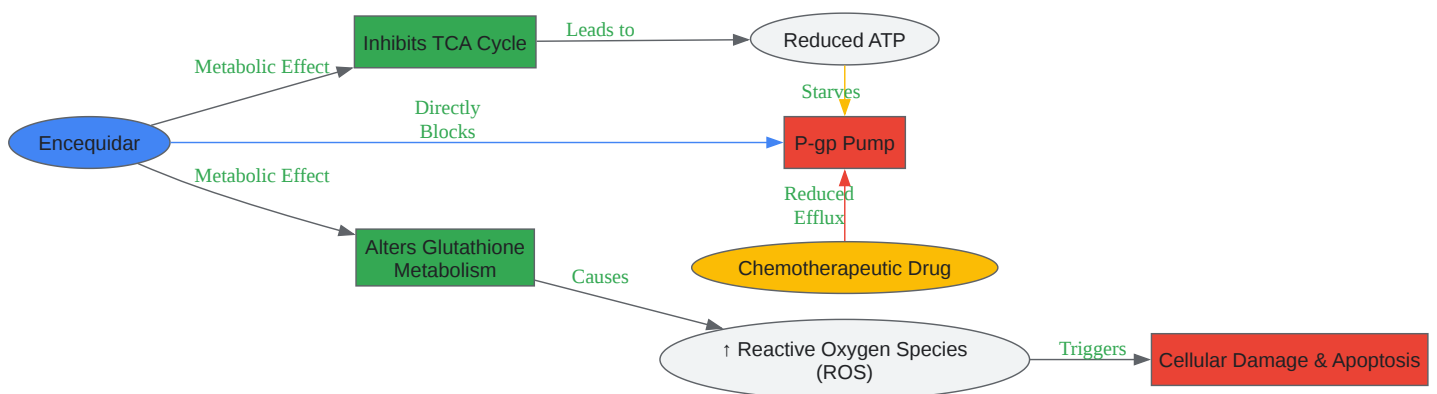
The following table summarizes the key pharmacological characteristics of **encequidar**.

Feature	Description
<b>Molecular Target</b>	P-glycoprotein (P-gp/ABCB1) [3].
<b>Primary Mechanism</b>	Competitive and selective inhibition of P-gp's drug-efflux function in the intestine [4].
<b>Site of Action</b>	Gastrointestinal tract; gut-restricted action [4] [7].
<b>Key Outcome</b>	Increased oral absorption and bioavailability of P-gp substrate drugs (e.g., paclitaxel) [5] [6].
<b>Systemic Exposure</b>	Minimal to none, as designed [3] [6].

Beyond this primary mechanism, a 2022 mechanistic study revealed that **encequidar** can help reverse multidrug resistance (MDR) in cancer cells through metabolic pathways [1] [2].

- **Energy Deprivation for P-gp:** The combination of **encequidar** and doxorubicin significantly affected the **citric acid (TCA) cycle** in resistant colon cancer cells, reducing ATP production. Since P-gp is an ATP-dependent pump, this energy reduction compromises its drug-efflux activity [2].
- **Induction of Oxidative Stress:** The combination therapy also impacted **glutathione metabolism**, reducing the cells' primary defense against oxidative stress. This led to increased intracellular **reactive oxygen species (ROS)**, enhanced lipid peroxidation, and contributed to the death of the resistant cancer cells [2].

The DOT script below visualizes this multi-faceted mechanism for reversing drug resistance.



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*Multifaceted mechanisms by which **encequidar** reverses multidrug resistance.*

## Experimental & Clinical Evidence

### In Vitro Resistance Reversal

A 2022 study demonstrated **encequidar**'s ability to reverse doxorubicin (DOX) resistance in P-gp-overexpressing colon cancer cells (SW620/AD300) [1] [2].

- **Cell Lines:** SW620 (parental) and SW620/AD300 (doxorubicin-resistant, P-gp overexpressing) [1].
- **Cytotoxicity Assay:** SW620/AD300 cells were treated with varying doses of doxorubicin, alone and in combination with a non-toxic concentration of **encequidar**. Cell viability was assessed to calculate the reversal fold (RF) [1].
- **Key Finding:** **Encequidar** significantly **re-sensitized the resistant cells to doxorubicin**, reducing the IC50 value. The calculated **reversal fold was 121.5**, demonstrating a potent reversal of multidrug resistance [1].
- **Apoptosis Assay:** Treatment with the **encequidar**-doxorubicin combination **markedly increased apoptosis** in the SW620/AD300 cells compared to doxorubicin alone [1].
- **Metabolomic Analysis:** Used liquid chromatography Q-Exactive mass spectrometry to analyze metabolite changes. Identified significant alterations in the TCA cycle and glutathione metabolism pathways [2].

## Clinical Application: Oral Paclitaxel

The primary clinical application of **encequidar** is in enabling oral formulation of paclitaxel [6].

Parameter	Details
<b>Dosage Form</b>	Oral paclitaxel (205 mg/m <sup>2</sup> ) + Encequidar (15 mg as methanesulfonate salt) [6].
<b>Regimen</b>	Three consecutive days per week, each week constituting one cycle [6].
<b>Clinical Efficacy</b>	In a phase Ib trial in metastatic breast cancer, the combination showed a <b>partial response rate of 39.3%</b> and a <b>clinical benefit rate of 85.7%</b> [6].
<b>Safety Profile</b>	Lower rates of neuropathy and alopecia vs. IV paclitaxel. Higher incidence of neutropenia and gastrointestinal events (e.g., diarrhea, nausea) [8] [6].
<b>Regulatory Status</b>	FDA issued a Complete Response Letter (CRL) in 2021 for metastatic breast cancer, requesting additional data on efficacy and safety (including neutropenia management) [8] [9] [10].

## Future Directions and Considerations

**Encequidar** represents a targeted approach to overcoming pharmacokinetic resistance. Its gut-specific action offers a favorable safety profile by avoiding systemic P-gp inhibition. Future development hinges on addressing regulatory requirements for oral paclitaxel and exploring its potential to enable oral administration of other chemotherapeutics that are P-gp substrates.

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